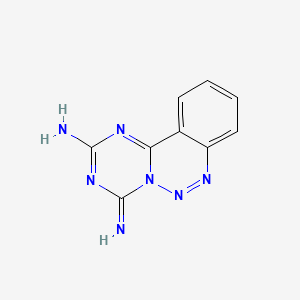

2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine

CAS No.: 30101-69-0

Cat. No.: VC20315990

Molecular Formula: C9H7N7

Molecular Weight: 213.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30101-69-0 |

|---|---|

| Molecular Formula | C9H7N7 |

| Molecular Weight | 213.20 g/mol |

| IUPAC Name | 4-imino-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine |

| Standard InChI | InChI=1S/C9H7N7/c10-8-12-7-5-3-1-2-4-6(5)14-15-16(7)9(11)13-8/h1-4H,(H3,10,11,13) |

| Standard InChI Key | SQHXGGDVQLMCIH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=NC(=NC(=N)N3N=N2)N |

Introduction

Structural Characteristics and Nomenclature

Core Framework and Bonding

The compound features a tricyclic system where a 1,3,5-triazine ring is fused to a 1,2,3-benzotriazine moiety at the 1,2-c position. The triazine ring contributes three nitrogen atoms, while the benzotriazine component adds a benzene ring fused to a triazine, creating a planar, conjugated system. The diimine groups at positions 2 and 4 introduce additional nitrogen-based reactivity, with tautomeric potential between imine and amine forms influencing electronic properties .

Synthesis and Preparation Methods

Cyclocondensation Strategies

The primary route involves cyclocondensation of azido-isocyanide precursors under basic conditions. For example, 1-azido-2-[isocyano(p-tosyl)methyl]benzenes undergo intramolecular heterocyclization in polar solvents (e.g., DMF or THF) with alkoxide bases, yielding triazino-benzotriazine frameworks in 54–93% yields . Substituents on the aryl ring (e.g., halogens, CF) are introduced via modified aldehydes in initial steps, enabling structural diversification .

Ring Expansion and Rearrangement

Base-mediated ring expansion of imidazo-thiazolotriazine precursors, as demonstrated in imidazo[4,5-e] thiazino[2,3-c] triazine synthesis, offers an alternative pathway. Treatment with KOH in methanol triggers thiazole ring expansion and skeletal rearrangement, forming the triazino-benzotriazine core .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The diimine groups participate in nucleophilic substitutions. For instance, reaction with acyl chlorides or isothiocyanates generates thioamide or selenourea derivatives, as seen in analogous 1,3,5-triazepines . These reactions typically proceed in acetone or acetonitrile at ambient temperatures .

Thermal Decomposition

Thermolysis studies on 1,2,3-benzotriazin-4(3H)-one analogs reveal ring contraction to quinazolinones or expansion to fused systems . While unreported for this compound, similar behavior is anticipated, with potential formation of triazafluoranthenones or imidazo-fused products under pyrolysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume